Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

PNA Synthesis Process Chemistry Scalable Manufacturing

Select CAS 347890-34-0 for reproducible PNA monomer synthesis. This nonhygroscopic hydrochloride salt eliminates handling issues associated with free-base liquids, enabling accurate automated SPPS reagent addition. The orthogonal Boc/ethyl ester protection supports near-quantitative (>98%) chromatography-free synthetic routes, minimizing purification costs. Compared to Fmoc/tBu analogs, this backbone reduces steric hindrance and improves solubility when coupling bulky nucleobase acetic acid derivatives—critical for high-yield PNA oligomer assembly in therapeutic and diagnostic development.

Molecular Formula C11H23ClN2O4
Molecular Weight 282.76 g/mol
CAS No. 347890-34-0
Cat. No. B1244123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride
CAS347890-34-0
Synonymsethyl N-((2-Boc-amino)ethyl)glycinate
ethyl N-((2-Boc-amino)ethyl)glycinate, HCl
ethyl N-((2-Boc-amino)ethyl)glycinate, hydrochloride
Molecular FormulaC11H23ClN2O4
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C11H22N2O4.ClH/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4;/h12H,5-8H2,1-4H3,(H,13,15);1H
InChIKeyCZTZMHQGYIOSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate--hydrogen chloride (1/1) (CAS 347890-34-0) – PNA Building Block Specifications and Procurement Intelligence


Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate hydrochloride (1:1), also referred to as N-[2-(Boc-amino)ethyl]glycine ethyl ester hydrochloride or Boc-Aeg-OEt·HCl, is a protected aminoethylglycine (AEG) derivative that serves as a pivotal intermediate in the synthesis of peptide nucleic acid (PNA) monomers [1]. As a key building block, it features a tert-butoxycarbonyl (Boc)-protected primary amine on the ethylenediamine moiety and an ethyl ester protecting group on the glycine carboxylate, enabling orthogonal protection strategies compatible with standard solid-phase peptide synthesis (SPPS) protocols [2]. The hydrochloride salt form (C₁₁H₂₃ClN₂O₄, MW 282.76) exhibits a melting point of 116–119°C and is typically supplied as a white to off-white crystalline solid with commercial purities reaching ≥98% .

Why Generic Substitution of Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate Hydrochloride Fails: Critical Differentiators for PNA Research and Procurement


Substituting CAS 347890-34-0 with an apparent structural analog such as the free base (CAS 72648-80-7), a methyl ester variant, or an alternative PNA backbone precursor (e.g., Fmoc-Aeg-OtBu) introduces significant and often unaccounted-for variability in critical downstream processes. The free base form exhibits different physical properties (liquid/oil vs. solid) and lacks the enhanced handling stability conferred by the hydrochloride salt, which is explicitly characterized as a nonhygroscopic, storage-stable solid [1]. Similarly, alternative protecting group strategies, such as the Fmoc/tBu combination, present distinct solubility profiles and steric constraints during solid-phase assembly that directly impact monomer coupling efficiency and final oligomer purity . Furthermore, the reported synthetic yields for this specific Boc-protected backbone using the reductive alkylation route are near-quantitative (≥98%) and chromatography-free, a combination of cost-efficiency and purity not uniformly achievable with alternative protecting group schemes or ester variants [1]. Therefore, selection of this exact compound is not a matter of interchangeability but of ensuring process reproducibility, minimizing purification burdens, and achieving predictable performance in PNA monomer synthesis and subsequent oligomerization [1] .

Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate Hydrochloride (CAS 347890-34-0): Quantitative Evidence Guide for Scientific Selection and Procurement


Synthetic Yield and Scalability: Near-Quantitative (>98%) Yield via Reductive Alkylation Without Chromatography

A key differentiator for CAS 347890-34-0 is the reported synthetic route that furnishes the compound in near-quantitative yield (≥98%) and high purity without requiring chromatographic purification [1]. This contrasts sharply with alternative routes for related N-(2-aminoethyl)glycine esters, which often necessitate cumbersome purification steps and result in lower yields (e.g., 32% overall yield reported for Fmoc-protected PNA backbone synthesis starting from Boc anhydride [2]).

PNA Synthesis Process Chemistry Scalable Manufacturing

Hydrolytic Stability and Handling: Nonhygroscopic Hydrochloride Salt Form Mitigates Degradation and Facilitates Accurate Weighing

Conversion of ethyl N-[(2-Boc-amino)ethyl]glycinate to its hydrochloride salt (CAS 347890-34-0) yields a stable, nonhygroscopic solid, which is a critical advantage for routine handling, accurate weighing, and long-term storage [1]. In contrast, the corresponding free base (CAS 72648-80-7) is reported as a liquid (density: 1.049±0.06 g/cm³) at room temperature , posing greater challenges for precise quantitative transfer and exhibiting increased susceptibility to moisture absorption and potential degradation [1].

Peptide Synthesis Reagent Stability Solid-Phase Synthesis

Solubility Profile: Superior Solubility in Common Organic Solvents Compared to Fmoc-Aeg-OtBu Backbone

The Boc/ethyl ester protecting group combination of this compound confers higher solubility in common organic solvents than the alternative Fmoc/t-butyl ester (Fmoc-Aeg-OtBu) backbone commonly employed in PNA synthesis . While quantitative solubility values (e.g., in mg/mL) are not provided in the available comparative data, the qualitative claim of 'higher solubility' is a direct vendor-stated comparator advantage for Boc-Aeg-OEt over the Fmoc-Aeg-OtBu backbone .

PNA Oligomerization Solid-Phase Synthesis Reagent Solubility

Steric Hindrance Mitigation: Reduced Steric Hindrance During Dipeptide Synthesis Compared to Fmoc-Aeg-OtBu

The Boc- and ethyl ester-protected AEG backbone of this compound has been noted to reduce steric hindrance in a series of dipeptide synthesis reactions when compared to the bulkier Fmoc-aeg-OtBu backbone . This is an important structural attribute that can influence the efficiency of coupling steps during PNA oligomer assembly. No quantitative kinetic data (e.g., reaction rate constants) are available for direct comparison; this is a vendor-supplied qualitative advantage .

PNA Monomer Coupling Steric Effects Peptide Synthesis

Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate Hydrochloride (CAS 347890-34-0): Best Research and Industrial Application Scenarios


Scalable and Cost-Effective Synthesis of PNA Monomers

For research groups or contract manufacturing organizations (CMOs) requiring gram- to kilogram-scale synthesis of peptide nucleic acid monomers (e.g., thymine, cytosine, adenine, guanine derivatives), CAS 347890-34-0 is the preferred backbone precursor. The well-characterized, high-yielding (>98%) and chromatography-free synthetic route [1] minimizes production costs and purification bottlenecks, enabling economical access to diverse PNA monomers for large-scale oligonucleotide therapeutic development or diagnostic probe manufacturing.

Standardized Solid-Phase PNA Synthesis Using Boc-Protecting Group Strategy

Laboratories employing Boc-based solid-phase peptide synthesis (SPPS) protocols for PNA oligomerization should procure this specific hydrochloride salt. Its nonhygroscopic, stable solid form ensures accurate and reproducible reagent addition in automated peptide synthesizers [1], reducing variability and improving the consistency of PNA oligomer synthesis compared to using the liquid free base or alternative protecting group schemes that may require different coupling conditions .

Development of Novel or Modified PNA Monomers with Enhanced Coupling Efficiency

Researchers engaged in designing and synthesizing modified PNA monomers (e.g., those with unnatural nucleobases, fluorescent tags, or backbone modifications) benefit from the reduced steric hindrance and improved solubility profile of the Boc/ethyl ester backbone [1]. This can be particularly advantageous when coupling bulky or sterically demanding nucleobase acetic acid derivatives, potentially mitigating low-yielding steps and facilitating the isolation of novel monomer constructs.

Comparison Studies of Boc- vs. Fmoc-Based PNA Oligomerization Strategies

In academic and industrial settings where head-to-head comparisons of Boc and Fmoc PNA synthesis methodologies are conducted, CAS 347890-34-0 serves as the definitive Boc-based AEG building block. Its documented advantages in synthetic yield, physical form stability, solubility, and steric profile [1] provide a robust benchmark for evaluating the performance of Boc chemistry relative to Fmoc/tBu strategies, thereby informing the selection of optimal synthetic routes for specific PNA sequences or applications.

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